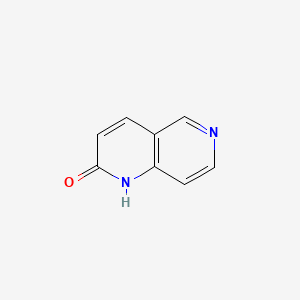

1,6-Naphthyridin-2(1H)-One

Vue d'ensemble

Description

1,6-Naphthyridin-2(1H)-one and its derivatives are a class of heterocyclic compounds known as diazanaphthalenes, which include six isomeric bicyclic systems containing two pyridine rings. These compounds are of significant interest due to their diverse biological activities and potential as ligands for various receptors in the body .

Synthesis Analysis

Several methods have been developed for the synthesis of 1,6-naphthyridines. An innovative, one-pot, catalyst-free synthesis in an aqueous medium has been reported, which is environmentally friendly and avoids the use of expensive catalysts and toxic solvents . Another approach involves a domino synthesis using a multicomponent method, which has shown to be efficient for producing bioactive 1,6-naphthyridines . Additionally, a novel synthesis route has been described that utilizes cross-coupling and SNAr reactions of a dihalogenated compound , as well as a one-pot Suzuki–Miyaura cross-coupling method for differential functionalization . A microwave-assisted one-pot two-step transformation has also been elaborated, which includes Buchwald–Hartwig and Suzuki couplings or SNAr reactions .

Molecular Structure Analysis

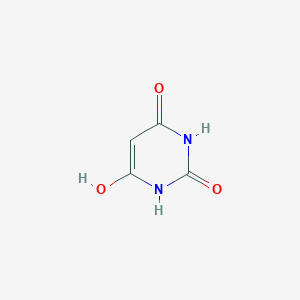

The 1,6-naphthyridine motif has been identified as a multivalent scaffold in medicinal chemistry, which can present various bioactivities when properly substituted. For instance, by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, a new class of c-Met kinase inhibitors has been discovered .

Chemical Reactions Analysis

The chemical reactivity of 1,6-naphthyridin-2(1H)-ones has been explored through various reactions. For example, a facile synthetic approach for the assembly of 1,8-naphthyridin-4(1H)-ones via domino amination/conjugate addition reactions has been developed . Moreover, the differential functionalization of 1,6-naphthyridin-2(1H)-ones through sequential one-pot Suzuki–Miyaura cross-couplings has been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,6-naphthyridines are influenced by the diversity of substituents present at various positions on the naphthyridine core. The compounds exhibit a range of biological activities, including anti-inflammatory and antioxidant efficacies . The SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors has shown that specific substituents are essential for retaining effective Met inhibition . The synthesis and biomedical applications of 1,6-naphthyridin-2(1H)-ones have been extensively covered, highlighting their significance in medicinal chemistry .

Applications De Recherche Scientifique

Agents cardiotoniques

Les 5-alkyl-1,6-naphthyridin-2(1H)-ones sont utiles en tant qu'agents cardiotoniques . Ces composés peuvent augmenter la contractilité du muscle cardiaque, ce qui peut être bénéfique pour traiter des affections comme l'insuffisance cardiaque .

Intermédiaires dans la synthèse de médicaments

Ces composés peuvent également servir d'intermédiaires dans la synthèse d'autres médicaments . Cela signifie qu'ils peuvent être utilisés comme blocs de construction dans les réactions chimiques qui produisent d'autres agents thérapeutiques .

Synthèse de 7-substitués 3-aryl-1,6-naphthyridin-2-amines

La préparation de 3-aryl-7-halo-1,6-naphthyridin-2-amines à partir de la diazotation de 3-aryl-1,6-naphthyridine-2,7-diamines est rapportée . Ces composés pourraient être des inhibiteurs potentiels de la tyrosine kinase .

Synthèse de 7-substitués 3-aryl-1,6-naphthyridin-2(1H)-ones

De même, les 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones peuvent être synthétisées à partir de la diazotation de 3-aryl-1,6-naphthyridine-2,7-diamines . Ces composés pourraient également être des inhibiteurs potentiels de la tyrosine kinase .

Mécanisme D'action

Target of Action

The primary targets of 1,6-Naphthyridin-2(1H)-One are tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell signaling, growth, and division.

Mode of Action

This compound interacts with its targets, the tyrosine kinases, by binding to their active sites. This binding inhibits the activity of the tyrosine kinases, preventing them from phosphorylating other proteins . The inhibition of tyrosine kinases can lead to a decrease in cell proliferation and induce apoptosis, or programmed cell death.

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects several biochemical pathways. These include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, which are involved in cell cycle progression, survival, and apoptosis . The inhibition of these pathways can lead to a decrease in cell proliferation and an increase in cell death.

Result of Action

The result of the action of this compound is a decrease in cell proliferation and an increase in cell death . This is due to the compound’s inhibition of tyrosine kinases and the subsequent effects on cell signaling pathways.

Propriétés

IUPAC Name |

1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKMVHXJWJNEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343421 | |

| Record name | 1,6-Naphthyridin-2(1H)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23616-29-7 | |

| Record name | 1,6-Naphthyridin-2(1H)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

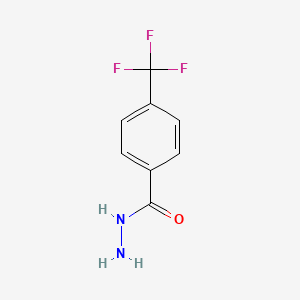

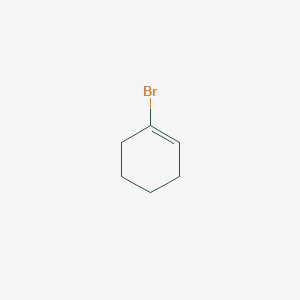

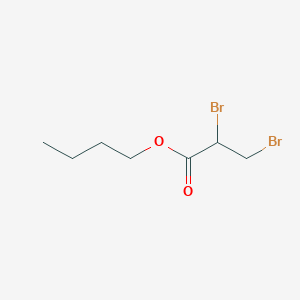

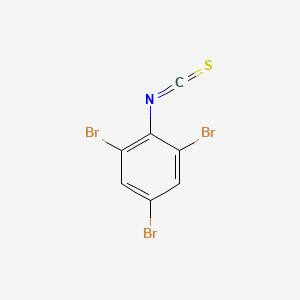

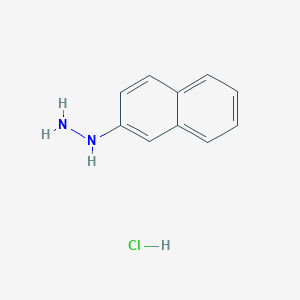

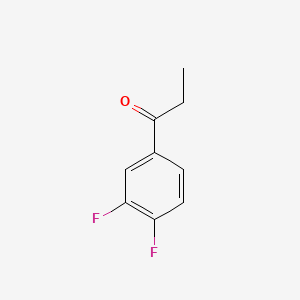

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)